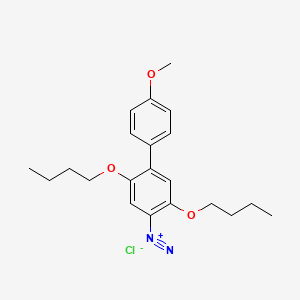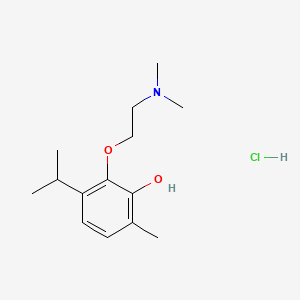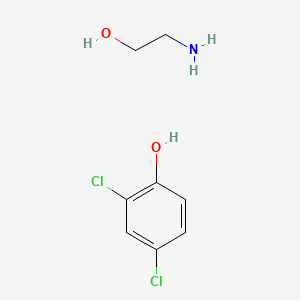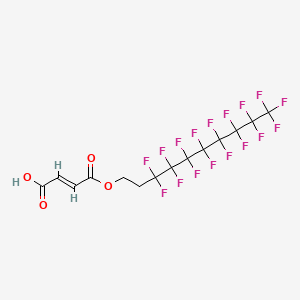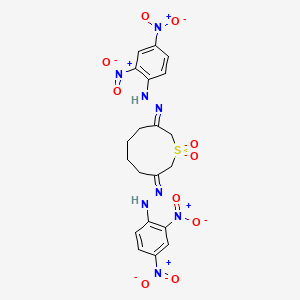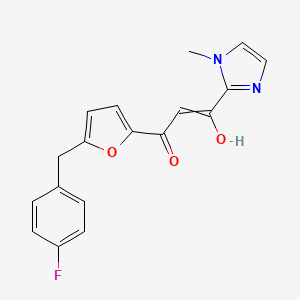
9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide is a chemical compound with the molecular formula C13H12ClN3S.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide typically involves the following steps:
Formation of the Diazepine Ring: The initial step involves the formation of the diazepine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a nitrogen source under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted diazepinoquinoline derivatives.
科学研究应用
9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
9-Chloro-3,4-dihydro-1H-(1,4)diazepino(3,2,1-hi)indol-2(1H)-one: Another diazepinoquinoline derivative with similar structural features.
9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide: A closely related compound with slight variations in the substituent groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
65482-47-5 |
|---|---|
分子式 |
C13H12ClN3S |
分子量 |
277.77 g/mol |
IUPAC 名称 |
9-chloro-6-methylsulfanyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinoline |
InChI |
InChI=1S/C13H12ClN3S/c1-18-13-10-7-15-4-5-16-12(10)9-3-2-8(14)6-11(9)17-13/h2-3,6-7,16H,4-5H2,1H3 |
InChI 键 |
YYESKUBJYNVBHN-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(C=CC(=C2)Cl)C3=C1C=NCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



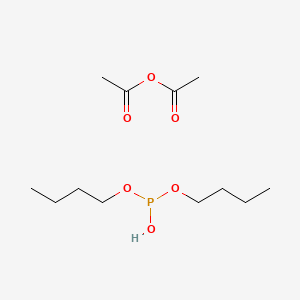



![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

